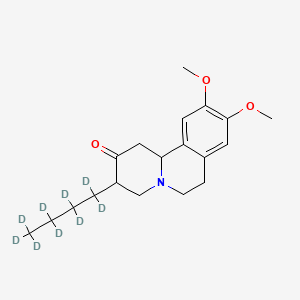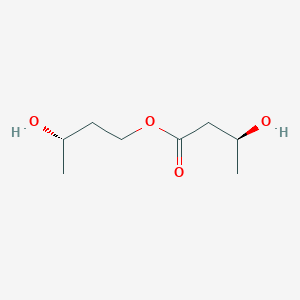
(S,S)-BD-AcAc 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-BD-AcAc 2 is a chiral compound with significant importance in various fields of chemistry and biology Its unique stereochemistry makes it a valuable molecule for research and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-2,3-Butanediol acetoacetate typically involves the reaction of (S,S)-2,3-Butanediol with acetoacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (S,S)-2,3-Butanediol acetoacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
化学反应分析
Types of Reactions
(S,S)-2,3-Butanediol acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetoacetate group to other functional groups.
Substitution: The acetoacetate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学研究应用
(S,S)-2,3-Butanediol acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials.
作用机制
The mechanism by which (S,S)-2,3-Butanediol acetoacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in these reactions are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
(R,R)-2,3-Butanediol acetoacetate: The enantiomer of (S,S)-2,3-Butanediol acetoacetate with different stereochemistry.
2,3-Butanediol: The parent compound without the acetoacetate group.
Acetoacetic acid: The acetoacetate group without the butanediol moiety.
Uniqueness
(S,S)-2,3-Butanediol acetoacetate is unique due to its chiral nature and the presence of both the butanediol and acetoacetate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
分子式 |
C8H16O4 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
[(3S)-3-hydroxybutyl] (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI 键 |
AOWPVIWVMWUSBD-BQBZGAKWSA-N |
手性 SMILES |
C[C@@H](CCOC(=O)C[C@H](C)O)O |
规范 SMILES |
CC(CCOC(=O)CC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


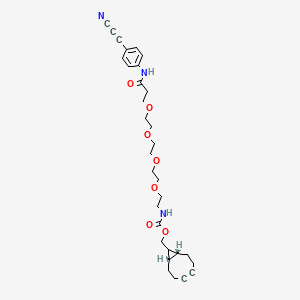

![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
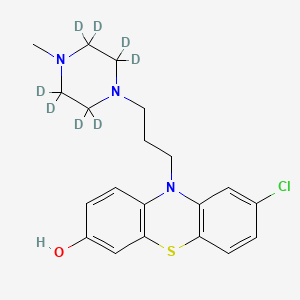
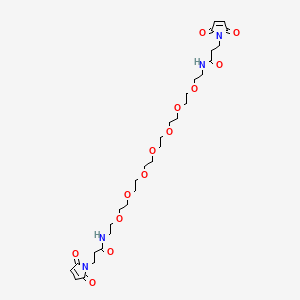

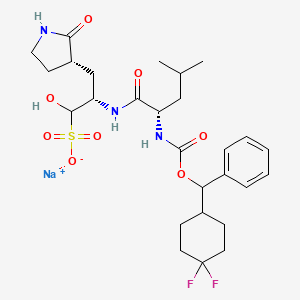
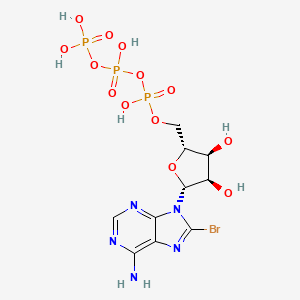

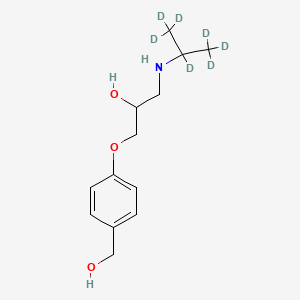
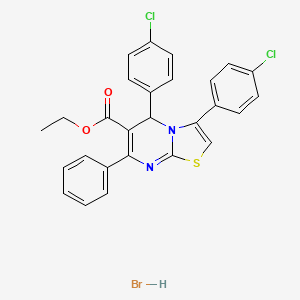
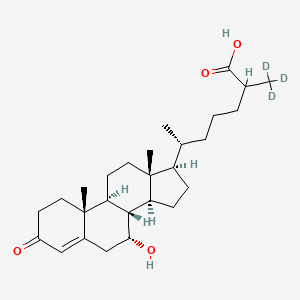
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
